molecular formula C7H11NO B3021592 3-(Furan-2-yl)propan-1-amine CAS No. 4428-38-0

3-(Furan-2-yl)propan-1-amine

Cat. No.: B3021592
CAS No.: 4428-38-0
M. Wt: 125.17 g/mol
InChI Key: BMBNEIGPGNXTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)propan-1-amine is an organic compound that belongs to the class of furan derivatives It consists of a furan ring attached to a propylamine chain

Biochemical Analysis

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the furan derivative and the biomolecules it interacts with .

Cellular Effects

Furan derivatives have been shown to have a wide range of effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Furan derivatives have been synthesized and studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Furan derivatives have been studied in animal models, and their effects can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Furan derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Furan derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Furan derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)propan-1-amine typically involves the reaction of furan-2-carboxaldehyde with nitromethane to form 3-(furan-2-yl)-2-nitropropene. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)propan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(Furan-2-yl)propan-1-amine has several scientific research applications:

Comparison with Similar Compounds

    Furan-2-carboxaldehyde: A precursor in the synthesis of 3-(Furan-2-yl)propan-1-amine.

    3-(Furan-2-yl)propanoic acid: A structurally similar compound with a carboxylic acid group instead of an amine group.

    2-Furylmethylamine: A compound with a similar furan ring but different side chain.

Uniqueness: this compound is unique due to its specific combination of a furan ring and a propylamine chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(furan-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBNEIGPGNXTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30243802
Record name Furanpropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98773-80-9, 4428-38-0
Record name Furanpropanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098773809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furanpropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(furan-2-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Furan-2-yl)propan-1-amine
Reactant of Route 2
3-(Furan-2-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(Furan-2-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(Furan-2-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(Furan-2-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(Furan-2-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.